molecular formula C14H22N2S2 B14339331 Benzyl 2-hexylhydrazine-1-carbodithioate CAS No. 109749-97-5

Benzyl 2-hexylhydrazine-1-carbodithioate

Cat. No.: B14339331
CAS No.: 109749-97-5
M. Wt: 282.5 g/mol
InChI Key: GBRZTIZHCPTZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-hexylhydrazine-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to two sulfur atoms and single-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hexylhydrazine-1-carbodithioate typically involves the reaction of benzyl chloride with 2-hexylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hexylhydrazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-hexylhydrazine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and as an additive in lubricants and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 2-hexylhydrazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1H-pyrrole-1-carbodithioate: Similar in structure but with a pyrrole ring instead of a hexyl group.

    Benzyl 5-(substitutedphenyl)-3-(2-oxo-2H-chromen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbodithioate: Contains a pyrazole ring and is studied for its anticancer properties.

Uniqueness

Benzyl 2-hexylhydrazine-1-carbodithioate is unique due to its specific combination of a benzyl group and a hexylhydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

109749-97-5

Molecular Formula

C14H22N2S2

Molecular Weight

282.5 g/mol

IUPAC Name

benzyl N-(hexylamino)carbamodithioate

InChI

InChI=1S/C14H22N2S2/c1-2-3-4-8-11-15-16-14(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,16,17)

InChI Key

GBRZTIZHCPTZDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNNC(=S)SCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.